(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities :
- (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and its derivatives have been explored in the synthesis of biologically active natural bromophenols. These compounds have shown promising results in various bioanalytical antioxidant methods and cholinergic enzyme inhibition activities. The studies reveal their significant potential in therapeutic applications due to their potent antioxidant activities and enzyme inhibition properties (Rezai et al., 2018).
Synthesis Techniques and Derivatives :
- Advanced synthesis techniques have been developed for optically pure derivatives of this compound. These techniques involve reactions with various reagents, leading to the creation of new chiral centers and stereoselective processes. This area of research is crucial for developing pharmaceutically relevant compounds with specific optical properties (Ruano et al., 2006).
Pharmaceutical Intermediates :
- Some studies have focused on the use of this compound as an intermediate in the production of pharmaceuticals. Its unique structural properties make it a valuable precursor in the synthesis of complex molecular structures, which are often used in the development of new drugs and therapeutic agents (Datta & Kumar, 2014).
Chemical Properties and Reactions :
- The compound has been studied for its chemical properties, especially in reactions involving halogenation. Understanding these reactions is essential for manipulating the compound’s structure to create derivatives with specific desired properties, which can be applied in various scientific and industrial applications (Bovonsombat & Mcnelis, 1993).
Catalysis and Synthesis Applications :
- Research has explored the use of derivatives of this compound in catalysis, particularly in promoting synthesis reactions under solvent-free conditions. These studies contribute to the development of eco-friendly and efficient synthesis methods in organic chemistry (Godse et al., 2017).
Mechanism of Action
Mode of Action
The compound could potentially interact with its targets through various mechanisms. For instance, the bromobenzyl group might undergo nucleophilic substitution reactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting that they might interact with a variety of biochemical pathways .
Properties
IUPAC Name |
(2S)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLDJKMSRXAMF-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661590 | |
Record name | 2-[(3-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217836-26-4 | |
Record name | 2-[(3-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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